molecular formula C19H18F3NO2 B6385098 5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol CAS No. 1261889-56-8

5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol

Cat. No.: B6385098
CAS No.: 1261889-56-8
M. Wt: 349.3 g/mol
InChI Key: DNYCKMXQKHZUOQ-UHFFFAOYSA-N
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Description

5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol is a synthetic organic compound that features a piperidine ring, a phenyl group, and a trifluoromethyl group. This compound is of interest due to its potential applications in pharmaceuticals and chemical research. The presence of the piperidine ring, a common structural motif in many biologically active compounds, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol typically involves multiple steps, including the formation of the piperidine ring and the introduction of the trifluoromethyl group. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under oxidative conditions.

    Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Substituted phenols and related compounds.

Scientific Research Applications

5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol is unique due to the combination of the piperidine ring, phenyl group, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c20-19(21,22)16-10-15(11-17(24)12-16)13-4-6-14(7-5-13)18(25)23-8-2-1-3-9-23/h4-7,10-12,24H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYCKMXQKHZUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686768
Record name [3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-yl](piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-56-8
Record name [3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-yl](piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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